(2S)-2,4-bis(dimethylamino)butanoic acid dihydrochloride
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Overview
Description
(2S)-2,4-bis(dimethylamino)butanoic acid dihydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its molecular formula C8H20Cl2N2O2 and a molecular weight of 247.17 g/mol. This compound is often used in peptide synthesis and other chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-bis(dimethylamino)butanoic acid dihydrochloride typically involves the reaction of 2,4-diaminobutanoic acid with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,4-diaminobutanoic acid with dimethylamine: This step involves the nucleophilic substitution of the amino groups with dimethylamine.
Formation of the dihydrochloride salt: The product is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,4-bis(dimethylamino)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound undergoes nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives of the original compound. These products have their own unique applications in different fields.
Scientific Research Applications
(2S)-2,4-bis(dimethylamino)butanoic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2,4-bis(dimethylamino)butanoic acid dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The dimethylamino groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(2RS)-2-Benzyl-4-(dimethylamino)butanoic acid hydrochloride: This compound has a similar structure but with a benzyl group instead of the dimethylamino groups.
3-(Dimethylamino)butanoic acid hydrochloride: This compound has a similar backbone but differs in the position of the dimethylamino group.
L-2,4-Diaminobutanoic acid dihydrochloride: This compound is a precursor in the synthesis of (2S)-2,4-bis(dimethylamino)butanoic acid dihydrochloride.
Uniqueness
This compound is unique due to its specific arrangement of dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in peptide synthesis and biochemical research.
Properties
CAS No. |
2679949-35-8 |
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Molecular Formula |
C8H20Cl2N2O2 |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
(2S)-2,4-bis(dimethylamino)butanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H18N2O2.2ClH/c1-9(2)6-5-7(8(11)12)10(3)4;;/h7H,5-6H2,1-4H3,(H,11,12);2*1H/t7-;;/m0../s1 |
InChI Key |
ORRAVCGNCIHQRH-KLXURFKVSA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C(=O)O)N(C)C.Cl.Cl |
Canonical SMILES |
CN(C)CCC(C(=O)O)N(C)C.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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